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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel dual inhibitor,

1D228, in angiogenesis assays. The protocols and data presented are intended to facilitate

research into the anti-angiogenic properties of this compound and its potential therapeutic

applications.

Introduction to 1D228
1D228 is a potent small molecule inhibitor targeting both c-Met (hepatocyte growth factor

receptor) and Tropomyosin receptor kinase (TRK).[1][2][3] Both c-Met and TRK signaling

pathways are critically involved in cell proliferation, survival, and angiogenesis. Dysregulation of

these pathways is a hallmark of numerous cancers, making them attractive targets for

therapeutic intervention.[1][2] Notably, endothelial cells, the primary constituents of blood

vessels, express both c-Met and TRKB, rendering them susceptible to the inhibitory effects of

1D228.[1][2] This dual-targeting mechanism allows 1D228 to exert a synergistic anti-tumor

effect by simultaneously inhibiting tumor cell proliferation and blocking the formation of new

blood vessels that supply nutrients to the tumor.[1]

Mechanism of Action in Angiogenesis
The anti-angiogenic activity of 1D228 stems from its ability to inhibit the phosphorylation of c-

Met and TRK in endothelial cells.[1][2] This inhibition disrupts downstream signaling cascades,

including the AKT and ERK pathways, which are essential for endothelial cell migration,
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proliferation, and tube formation—key processes in angiogenesis.[1] By blocking these

fundamental steps, 1D228 effectively suppresses the development of new vasculature.[1][2]
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Figure 1: 1D228 Signaling Pathway Inhibition.

Quantitative Data Summary
The following table summarizes the reported inhibitory activities of 1D228.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://www.benchchem.com/product/b12371235?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type
Cell
Line/Model

Parameter 1D228
Tepotinib
(Reference)

Larotrectini
b
(Reference)

Cell

Proliferation

MHCC97H

(Hepatocellul

ar

Carcinoma)

IC50 4.3 nM 13 nM Not Reported

Cell

Proliferation

MKN45

(Gastric

Cancer)

IC50 1 nM 1.65 nM Not Reported

In Vivo Tumor

Growth

MKN45

Xenograft
TGI

94.8% (at 8

mg/kg/d)

67.61% (at 8

mg/kg/d)
Not Reported

In Vivo Tumor

Growth

Liver Tumor

Model
TGI

93.4% (at 4

mg/kg/d)

63.9% (at 4

mg/kg/d)
Not Reported

In Vivo

Combination

MKN45

Xenograft
TGI

Stronger

antitumor

activity than

combination

Not

Applicable

Tepotinib +

Larotrectinib

combination

TGI: Tumor Growth Inhibition

Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.

In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix, a crucial step in angiogenesis.
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Figure 2: Tube Formation Assay Workflow.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g.,

C166)

Endothelial Cell Growth Medium

Basement Membrane Extract (e.g., Matrigel)

96-well tissue culture plates

1D228 inhibitor stock solution (dissolved in a suitable solvent like DMSO)

Vehicle control (e.g., DMSO)

Inverted microscope with imaging capabilities

Protocol:

Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50 µL of the cold liquid

matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is

covered.

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of growth

medium. A typical seeding density is 1-2 x 10^4 cells per well.

Treatment: Prepare serial dilutions of the 1D228 inhibitor in endothelial cell growth medium.

Add the diluted inhibitor or vehicle control to the appropriate wells.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

The optimal incubation time may vary depending on the cell type.

Visualization and Quantification: Observe the formation of tube-like structures using an

inverted microscope. Capture images of each well. Quantify the extent of tube formation by
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measuring parameters such as total tube length, number of junctions, and number of loops

using angiogenesis analysis software.

In Vitro Endothelial Cell Migration Assay (Wound
Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" or gap

created in a confluent monolayer, mimicking the migratory phase of angiogenesis.

Materials:

HUVECs or other suitable endothelial cells

24-well or 48-well tissue culture plates

Sterile pipette tips (p200 or p1000) or a cell scraper

Endothelial Cell Growth Medium

1D228 inhibitor stock solution

Vehicle control

Inverted microscope with imaging capabilities

Protocol:

Cell Seeding: Seed endothelial cells in a 24-well or 48-well plate and grow them to a

confluent monolayer.

Creating the Wound: Using a sterile pipette tip, create a linear scratch or "wound" in the

center of the cell monolayer.

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached

cells.

Treatment: Add fresh growth medium containing the desired concentrations of the 1D228
inhibitor or vehicle control to the wells.
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Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the

scratch in each well using an inverted microscope.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

Image Acquisition (Time X): At various time points (e.g., 6, 12, 24 hours), capture images of

the same fields of view as at Time 0.

Quantification: Measure the width of the scratch at multiple points for each image. Calculate

the percentage of wound closure over time for each treatment condition.

In Vivo Tumor Xenograft Model for Angiogenesis
Assessment
This in vivo assay evaluates the effect of 1D228 on tumor growth and angiogenesis in a living

organism.

Materials:

Immunocompromised mice (e.g., nude mice)

Tumor cells that form vascularized tumors (e.g., MKN45 gastric cancer cells)

1D228 inhibitor formulation for in vivo administration

Vehicle control

Calipers for tumor measurement

Microtome and histology supplies

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Protocol:

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of

each mouse.
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Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200

mm³). Randomly assign the mice to treatment and control groups.

Treatment Administration: Administer the 1D228 inhibitor or vehicle control to the respective

groups according to the desired dosing schedule (e.g., daily oral gavage).

Tumor Measurement: Measure the tumor dimensions with calipers every few days and

calculate the tumor volume.

Endpoint and Tissue Collection: At the end of the study (based on tumor size or a

predetermined time point), euthanize the mice and excise the tumors.

Immunohistochemistry: Fix the tumors in formalin, embed them in paraffin, and section them.

Perform immunohistochemical staining with an endothelial cell marker (e.g., CD31) to

visualize blood vessels.

Quantification of Angiogenesis: Capture images of the stained tumor sections and quantify

the microvessel density (MVD) by counting the number of stained blood vessels per unit

area.

Conclusion
The 1D228 inhibitor demonstrates significant anti-angiogenic properties through its dual

inhibition of c-Met and TRK signaling in endothelial cells. The protocols outlined in these

application notes provide a framework for further investigation into the anti-angiogenic effects

of 1D228 and its potential as a cancer therapeutic. Researchers are encouraged to optimize

these protocols for their specific experimental systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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